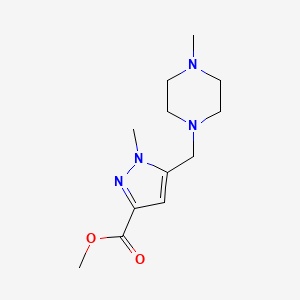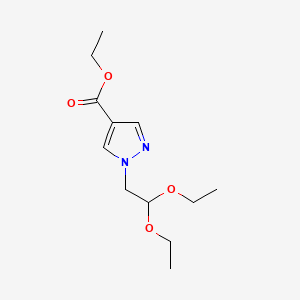
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry, biochemistry, and pharmacology .
Preparation Methods
The synthesis of 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride involves several steps. One common method is the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269). This process induces regiospecific hydroxylation, resulting in the formation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid . The compound can then be further processed to obtain the hydrochloride salt.
Chemical Reactions Analysis
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving matrix metalloproteinases (MMPs).
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. By inhibiting these enzymes, the compound can potentially modulate various biological processes, including tissue remodeling and inflammation .
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyridine-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its potent inhibition of MMPs, this compound shares structural similarities but differs in its specific functional groups and biological activities.
6-Oxo-1,6-dihydropyridine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3H,(H3,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUDTIFKHDDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)


![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)









